molecular formula C19H21NO3S B7787832 methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate

methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate

Cat. No.: B7787832
M. Wt: 343.4 g/mol
InChI Key: UWDBERSKXABICY-FOWTUZBSSA-N
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Description

Methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate is a methyl ester derivative featuring a substituted propenamido group with phenyl and thiophene moieties.

Properties

IUPAC Name

methyl 3-methyl-2-[[(E)-2-phenyl-3-thiophen-2-ylprop-2-enoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-13(2)17(19(22)23-3)20-18(21)16(12-15-10-7-11-24-15)14-8-5-4-6-9-14/h4-13,17H,1-3H3,(H,20,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBERSKXABICY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)OC)NC(=O)/C(=C/C1=CC=CS1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate typically involves the condensation of a thiophene derivative with a phenyl-substituted enamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. While specific kinetic data for this compound is not reported, analogous esters exhibit hydrolysis rates influenced by steric hindrance and electronic effects from the 3-methyl substituent.

Reaction Pathway:

Compound+H2OH+ or OH3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoic acid+CH3OH\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} 3\text{-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoic acid} + \text{CH}_3\text{OH}

Conditions:

  • Acidic: Dilute HCl (1–3 M), reflux, 6–12 hours.

  • Basic: NaOH (1–2 M), 60–80°C, 4–8 hours.

Amide Hydrolysis

The α,β-unsaturated amide linkage can undergo hydrolysis under strongly acidic or basic conditions, though its conjugation with the double bond may reduce reactivity compared to non-conjugated amides.

Reaction Pathway:

Compound+H2OH+ or OH3-methyl-2-amino-butanoic acid derivative+(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoic acid\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{3-methyl-2-amino-butanoic acid derivative} + \text{(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoic acid}

Notes:

  • Requires harsher conditions (e.g., 6 M HCl, 100°C, 24 hours).

  • Stereochemistry of the α,β-unsaturated system (2E configuration) remains intact during hydrolysis .

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene ring is susceptible to electrophilic substitution. Common reactions include sulfonation, nitration, and halogenation, occurring preferentially at the 5-position of the thiophene .

Reaction Type Reagents Product Conditions
Nitration HNO₃/H₂SO₄5-nitro-thiophene derivative0–5°C, 1–2 hours
Sulfonation SO₃/H₂SO₄5-sulfo-thiophene derivative50°C, 4–6 hours
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃5-halo-thiophene derivativeRT, 30–60 minutes

Hydrogenation of α,β-Unsaturated Amide

The conjugated double bond in the (2E)-prop-2-enamido group can undergo catalytic hydrogenation to yield a saturated amide.

Reaction Pathway:

Compound+H2Pd/C or PtO2saturated amide derivative (2R,3S configuration)\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C or PtO}_2} \text{saturated amide derivative (2R,3S configuration)}

Conditions:

  • 1–3 atm H₂, ethanol solvent, 25–40°C, 2–4 hours .

  • Selectivity depends on catalyst type and pressure.

Nucleophilic Attack at the Ester Carbonyl

The ester carbonyl is reactive toward nucleophiles such as Grignard reagents or organolithium compounds, forming ketones or tertiary alcohols.

Reaction Pathway (Example with Grignard Reagent):

Compound+RMgX3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butan-2-ol derivative\text{Compound} + \text{RMgX} \rightarrow \text{3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butan-2-ol derivative}

Conditions:

  • Dry THF or diethyl ether, 0°C to RT, 1–3 hours.

Photochemical Reactions

The α,β-unsaturated amide system may undergo [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.

Reaction Pathway:

Compoundhνcyclobutane-fused product\text{Compound} \xrightarrow{h\nu} \text{cyclobutane-fused product}

Notes:

  • Requires UV light (λ = 254–365 nm) and inert atmosphere .

Oxidation Reactions

The thiophene ring can be oxidized to a sulfone using strong oxidizing agents like m-CPBA or H₂O₂/AcOH.

Reaction Pathway:

Thiophene+m-CPBAthiophene-1,1-dioxide derivative\text{Thiophene} + \text{m-CPBA} \rightarrow \text{thiophene-1,1-dioxide derivative}

Conditions:

  • Dichloromethane solvent, 0°C to RT, 2–6 hours .

Key Challenges and Research Gaps

  • Limited experimental data exists for reaction kinetics or regioselectivity in this specific compound.

  • Stereochemical outcomes (e.g., hydrogenation) require further validation via X-ray crystallography or advanced NMR techniques.

Scientific Research Applications

Methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate involves its interaction with specific molecular targets. The thiophene ring and enamido linkage allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs from the evidence include:

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): A branched methyl ester with a trifluoroethylamino group, introducing strong electron-withdrawing effects.

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): Contains a cyclobutane ring, which imposes ring strain and alters conformational flexibility.

Key Differences :

  • The target compound’s thiophene-phenyl propenamido group contrasts with the trifluoroethyl, cyclobutane, or fluorinated aryl substituents in analogs. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and polar interactions compared to fluorine or alkyl groups.
  • The (2E)-configuration in the target compound may enforce planar geometry, whereas cyclobutane analogs exhibit non-planar strain.

Comparison :

  • Analogs employ diverse strategies: trifluoroethylation via triflate reagents (), alkylation under basic conditions (), or boron-mediated reductions ().

Analytical and Physicochemical Data

Compound Name LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Key Functional Groups
Target Compound Not available Not available Thiophene, phenyl, propenamido
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Not reported Not reported Trifluoroethylamino
Compound from 411.5 1.03 (SQD-AA05) Difluorophenyl, ester

Insights :

  • The LCMS m/z 411.5 in suggests a molecular weight ~410 Da. The target compound’s molecular weight (estimated ~400–420 Da) would depend on substituent contributions.
  • Thiophene’s polarity may reduce retention time compared to fluorinated analogs, but direct comparisons require experimental data.

Hydrogen Bonding and Crystal Packing

The propenamido group in the target compound could act as a hydrogen-bond donor/acceptor, similar to tertiary amides in . Fluorinated analogs (e.g., ) may exhibit stronger C-F···H interactions, whereas thiophene’s sulfur could engage in S···π contacts .

Biological Activity

Methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate, a compound with the molecular formula C19H21NO3SC_{19}H_{21}NO_3S and a molecular weight of approximately 343.44 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 3-methyl-2-{[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoyl]amino}butanoate
  • CAS Number : Not specifically listed, but cataloged under DY120065.
  • Purity : Typically greater than 90% .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study published in 2020 demonstrated that this compound inhibits cell proliferation by targeting topoisomerase II, an enzyme crucial for DNA replication and repair. The IC50 values observed were indicative of its effectiveness in suppressing tumor growth in vitro .

The compound's mechanism involves the inhibition of specific signaling pathways associated with cell cycle progression and apoptosis. It has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases, which are essential for programmed cell death . In particular, the presence of the thiophene moiety is believed to enhance its interaction with cellular targets, facilitating its biological effects.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the antiproliferative effects against breast cancer cell lines.
    • Findings : The compound inhibited the growth of MCF7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed via microscopy.
  • Inhibition of Type III Secretion System (T3SS) :
    • Context : T3SS is a virulence factor in certain pathogenic bacteria.
    • Results : In a screening assay, this compound showed over 50% inhibition of T3SS activity at concentrations around 50 µM, suggesting potential applications in combating bacterial infections .

Data Table: Biological Activities Summary

Activity TypeTarget/PathwayIC50 (µM)Reference
AntiproliferativeMCF7 Breast Cancer Cells~25
Inhibition of T3SSGram-negative Bacteria~50
Apoptosis InductionCaspase ActivationN/A

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate?

Methodological Answer: The compound can be synthesized via amide coupling between a β-amino ester intermediate and a (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoic acid derivative. Key steps include:

  • Amination: React methyl 2-amino-3-methylbutanoate with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) in tetrahydrofuran (THF) under nitrogen at 60°C for 24–48 hours .
  • Amide Formation: Use coupling agents like HATU or EDCI with DMAP in dichloromethane (DCM) or DMF to link the β-amino ester to the α,β-unsaturated thiophene-phenyl acryloyl chloride.
  • Purification: Employ reverse-phase C18 column chromatography (acetonitrile/water) to isolate the product .

Q. How can X-ray crystallography be utilized to confirm the stereochemistry and molecular conformation of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in ethanol or ethyl acetate .
  • Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Apply direct methods (SHELXT) and refine with SHELXL-2018/3 .
  • Validation: Check for structural consistency using PLATON (e.g., hydrogen bonding, torsion angles) and generate ORTEP diagrams with OLEX2 .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • LCMS: Confirm molecular weight (e.g., m/z 411.5 [M+H]⁺) and retention time (e.g., 1.03 minutes under SQD-AA05 conditions) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR: Analyze ¹H/¹³C spectra (e.g., DMSO-d6) to verify stereochemistry and absence of rotamers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to study hydrogen bonding with biological targets (e.g., enzymes) using GROMACS .
  • Docking Studies: Use AutoDock Vina to model interactions with putative protein targets (e.g., kinases) based on thiophene-phenyl pharmacophores .

Q. What strategies resolve contradictions between experimental data (e.g., crystallographic vs. NMR-derived conformations)?

Methodological Answer:

  • Dynamic NMR Analysis: Perform variable-temperature ¹H NMR to detect conformational exchange broadening and calculate rotational barriers .
  • Hirshfeld Surface Analysis: Compare crystallographic close contacts (e.g., C–H⋯π interactions) with NMR-derived NOE correlations to validate packing effects .
  • Multi-Conformer Refinement: Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystallographic data .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Methodological Answer:

  • Analog Synthesis: Modify the thiophene-phenyl moiety (e.g., halogenation, methoxy substitution) to enhance binding affinity .
  • Enantiomeric Separation: Use chiral HPLC (Chiralpak IA column) to isolate R/S isomers and test activity against targets like proteases or GPCRs .
  • Pharmacokinetic Profiling: Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) to prioritize lead candidates .

Q. What crystallographic software tools are essential for handling high-throughput or twinned data?

Methodological Answer:

  • Data Integration: Process frames with SAINT for accurate intensity extraction .
  • Twinning Refinement: Use SHELXL’s TWIN command with a BASF parameter to model pseudo-merohedral twinning .
  • Validation: Cross-check with checkCIF/PLATON to flag outliers in bond lengths/angles .

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